![molecular formula C13H12Cl2N2O B13880962 4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B13880962.png)
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes a benzene ring substituted with two amino groups and a methoxy group attached to a dichlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 2,5-dichlorophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of acetic acid.
Methoxylation: The phenol group is converted to a methoxy group using methylating agents like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as iron powder.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Iron powder, acetic acid.
Substitution: Sodium hydroxide, dimethyl sulfate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzene-1,2-diamine: Similar structure but lacks the dichlorophenyl moiety.
2,5-Dichloroaniline: Contains the dichlorophenyl group but lacks the methoxy and second amino group.
4-Methoxy-2-nitroaniline: Contains the methoxy and amino groups but has a nitro group instead of the second amino group.
Uniqueness
4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dichlorophenyl and methoxy groups, along with the two amino groups, makes it a versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C13H12Cl2N2O |
|---|---|
Poids moléculaire |
283.15 g/mol |
Nom IUPAC |
4-[(2,5-dichlorophenyl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-9-1-3-11(15)8(5-9)7-18-10-2-4-12(16)13(17)6-10/h1-6H,7,16-17H2 |
Clé InChI |
UDSCRXIUXPZOHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCC2=C(C=CC(=C2)Cl)Cl)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


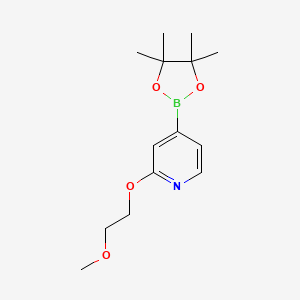
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)
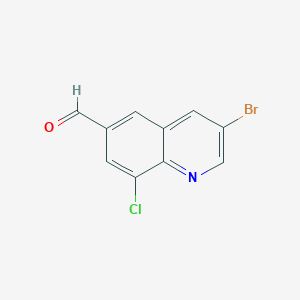
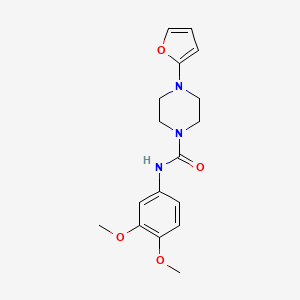
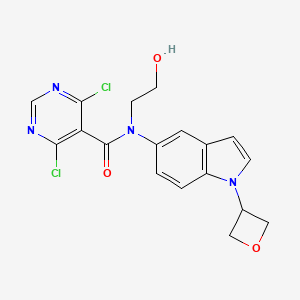
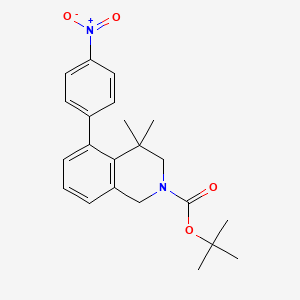

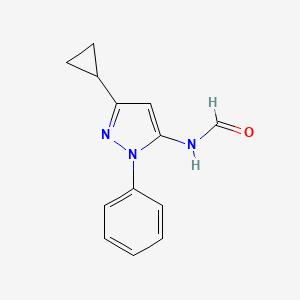

![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
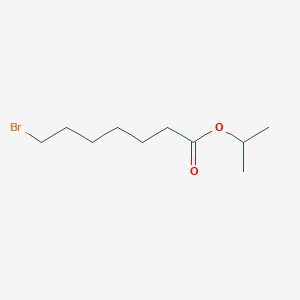
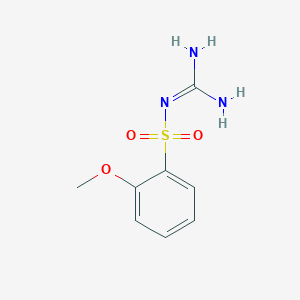
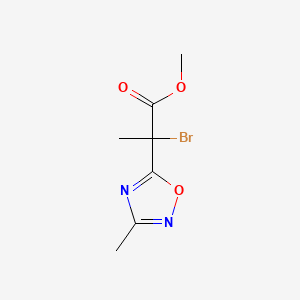
![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)
